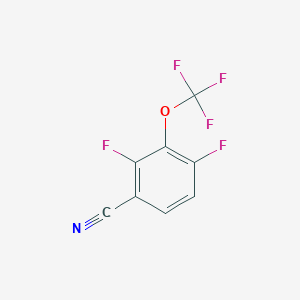

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile

Description

Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

Palladium-catalyzed cyanation using potassium ferrocyanide (K$$4$$[Fe(CN)$$6$$]) provides a safe and scalable route to benzonitrile derivatives. A landmark study demonstrated the synthesis of a benzonitrile analog on a 117 kg scale using Pd(OAc)$$2$$ and Xantphos as the ligand in a dimethylacetamide (DMAc)–toluene solvent system. The reaction achieved >95% conversion at 110°C, with the mixed solvent suppressing dimerization side products. This method’s robustness is attributed to the slow release of cyanide ions from K$$4$$[Fe(CN)$$_6$$], minimizing catalyst poisoning. For electron-deficient aryl bromides, such as those bearing fluorine substituents, Pd/CM-Phos ligand systems enable cyanation at milder temperatures (50–80°C) with yields exceeding 85%.

Nickel-Catalyzed Cyanation via C–CN Bond Cleavage

Nickel catalysts offer a cost-effective alternative for cyanation, particularly with acetonitrile as both the solvent and cyanide source. A Ni(II)/1,10-phenanthroline system, combined with 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me$$4$$-DHP), facilitates cyanation via C–CN bond cleavage. This approach eliminates the need for toxic cyanide salts and operates under aerobic conditions, making it suitable for substrates sensitive to oxidation. For example, aryl iodides undergo cyanation at 80°C with 5 mol% Ni(MeCN)$$6$$(BF$$4$$)$$2$$, yielding nitriles in 70–90% efficiency.

Copper-Promoted Difluorocarbene-Based Cyanation

Recent advances in copper-mediated cyanation leverage difluorocarbene chemistry to construct nitriles under ambient conditions. Using Ph$$3$$P$$^+$$CF$$2$$CO$$2^-$$ as a difluorocarbene source and NaNH$$2$$ as the nitrogen donor, aryl iodides are converted to nitriles in the presence of Cu(NO$$3$$)$$2$$·2.5H$$_2$$O. This method avoids toxic reagents and operates under air, though its applicability to highly substituted aromatics like this compound remains unexplored.

Table 1: Comparison of Metal-Catalyzed Cyanation Methods

Properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJESAQICKUPRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806314-81-7 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,4-difluorobenzonitrile with a trifluoromethoxy reagent under specific conditions. For instance, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated compounds.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Molecular Properties

The reactivity and applications of fluorinated benzonitriles depend critically on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring. This effect is amplified in this compound due to the presence of two additional fluorine atoms, enhancing its electrophilicity compared to analogs like 3-(trifluoromethoxy)benzonitrile .

- Steric Considerations : Compounds with substituents in adjacent positions (e.g., 2-Fluoro-5-(trifluoromethoxy)benzonitrile) exhibit steric hindrance that may limit reactivity in coupling reactions .

Photocatalytic Fragmentation

- 4-(Trifluoromethoxy)benzonitrile derivatives undergo visible-light-mediated fragmentation to generate fluorophosgene, a reactive intermediate used in synthesizing carbonates and ureas .

Pharmaceutical Intermediates

- The fluorine atoms in this compound could similarly stabilize intermediates in medicinal chemistry workflows.

Availability

- In contrast, 4-Methoxy-2-(trifluoromethyl)benzonitrile remains available from Thermo Scientific and Alfa Aesar .

Biological Activity

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated organic compound with significant potential in biological applications. Its unique structure, characterized by difluoro and trifluoromethoxy groups attached to a benzonitrile core, enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C8H2F5NO

- Molecular Weight : 223.10 g/mol

- CAS Number : 1806314-81-7

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity and selectivity. Additionally, the trifluoromethoxy group enhances lipophilicity and metabolic stability, influencing pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Inhibitors of DHODH can disrupt the proliferation of Plasmodium parasites.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar fluorinated compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Comparison with Related Compounds

| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |

|---|---|---|

| This compound | TBD | Enzyme inhibition |

| Doxorubicin | 0.5 | Topoisomerase II inhibition |

| Trifluoromethylbenzamide | TBD | Apoptosis induction |

Note: TBD = To Be Determined based on ongoing research.

Synthesis and Chemical Reactions

The synthesis typically involves the reaction of 2,4-difluorobenzonitrile with trifluoromethoxy reagents under controlled conditions. This process can yield various derivatives through substitution, oxidation, and coupling reactions.

Synthetic Route Example:

- Starting Material : 2,4-difluorobenzonitrile.

- Reagents : Trifluoromethoxy reagent.

- Conditions : Sodium hydride in methyl t-butyl ether at specific temperatures.

Q & A

Q. What are the common synthetic routes for 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethoxylation steps. Key considerations include:

- Catalyst Selection : Organic photosensitizers (e.g., eosin Y) enable single-electron reduction of precursors like 4-(trifluoromethoxy)benzonitrile, generating intermediates such as fluorophosgene .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing charged intermediates.

- Temperature Control : Reactions often proceed at room temperature under visible-light irradiation to avoid thermal decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and difluoro substituents. Peaks for -OCF₃ appear at δ ≈ -58 to -59 ppm (split due to ortho/meta/para isomerism) .

- FT-IR : A sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups.

- HPLC-MS : Validates purity and molecular ion ([M+H]⁺) at m/z ≈ 238.

Advanced Research Questions

Q. How can computational methods predict the adsorption behavior of this compound on metal surfaces, and what implications does this have for catalytic applications?

Methodological Answer:

- DFT Calculations : Simulate adsorption energies and orientations on metals (Ag, Au, Pd). The nitrile group often binds via lone-pair donation to metal surfaces, while fluorine substituents modulate electron density .

- Surface Plasmon Resonance (SPR) : Experimental validation of adsorption kinetics. For example, benzonitrile derivatives exhibit stronger adsorption on Fe-doped carbon nanostructures due to π-π stacking .

Implications : Enhanced understanding of surface interactions aids in designing catalysts for fluorinated intermediates in organic synthesis.

Q. What methodologies are recommended for analyzing contradictory data arising from different analytical techniques when studying reaction intermediates of this compound?

Methodological Answer:

- Transient Absorption Spectroscopy : Captures short-lived intermediates (e.g., fluorophosgene) with µs-ms lifetimes. Discrepancies between NMR and UV-Vis data can be resolved by correlating decay kinetics with intermediate stability .

- Isotopic Labeling : Use ¹³C-labeled nitrile groups to track reaction pathways via 2D NMR, distinguishing between competing mechanisms .

Case Study : In photocatalytic fragmentation, ¹⁹F NMR indirectly detected fluorophosgene via downstream carbonyl fluoride intermediates, resolving ambiguities in radical vs. ionic pathways .

Q. In photocatalytic reactions involving this compound, how does the choice of photosensitizer affect the reaction mechanism and yield of fluorophosgene?

Methodological Answer:

- Photosensitizer Role : Organic dyes (e.g., eosin Y) enable single-electron transfer (SET), while transition-metal complexes (e.g., Ru(bpy)₃²⁺) favor energy transfer.

- Mechanistic Divergence : SET generates radical anions that fragment into fluorophosgene, whereas energy transfer may lead to undesired byproducts via triplet-state reactivity .

Q. How do solvent polarity and dipole moment influence the solvation free energy of this compound in mixed-solvent systems?

Methodological Answer:

- MD Simulations : Calculate solvation free energy (ΔG_solv) using force fields like OPLS-AA. Benzonitrile derivatives show lower ΔG_solv in polar solvents (ε > 20) due to dipole-dipole interactions .

- Experimental Validation : Measure solubility via shake-flask method in acetonitrile/water mixtures. Higher dipole moments (e.g., 4.18 D for benzonitrile) correlate with increased miscibility .

Notes

- Contradictions : describes fluorine-containing benzonitriles as "low toxicity," but acute toxicity studies for this specific compound are lacking. Researchers must validate safety profiles via OECD 423 guidelines.

- Unreliable Sources : BenchChem and Volsen Chemical were excluded per user instructions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.